![molecular formula C21H26N4O3 B5543105 8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5543105.png)

8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals characterized by their complex spirocyclic and diazaspiro structures, often explored for their potential in various applications due to their unique chemical and physical properties. The focus here is on the scientific aspects of its synthesis, structure, and properties.

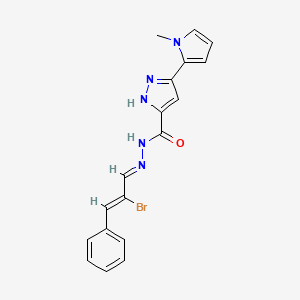

Synthesis Analysis

The synthesis of compounds related to the diazaspiro[4.5]decane framework involves several key steps, starting from simple precursors like 1H-pyrazol-5(4H)-ones or furanone derivatives, which undergo cycloaddition or Knoevenagel condensation followed by subsequent transformations like epoxidation and ring expansion to achieve the desired spirocyclic structure (Kirschke et al., 1994); (Farag et al., 2008).

Molecular Structure Analysis

The molecular structure of similar oxaspirocyclic compounds has been detailed through single crystal X-ray crystallography, revealing monoclinic systems and intricate intra- and intermolecular interactions that contribute to the stability and reactivity of these molecules (Jiang & Zeng, 2016).

Chemical Reactions and Properties

The chemical behavior of diazaspiro[4.5]decane derivatives encompasses a variety of reactions, including nucleophilic attacks, dehydrogenation, and rearrangements, which are crucial for further modifications of the compound to enhance its application scope (Kirschke et al., 1994).

Applications De Recherche Scientifique

Biologically Active Compounds of Plants

Natural carboxylic acids derived from plants, including a range of carboxylic acids such as benzoic acid, cinnamic acid, and others, have been studied for their antioxidant, antimicrobial, and cytotoxic activity. These compounds exhibit a spectrum of biological activities, with rosmarinic acid showing the highest antioxidant activity. The antimicrobial and anticancer properties of these acids depend on their structural features, suggesting that carboxylic acids like the one could have potential applications in these areas (Godlewska-Żyłkiewicz et al., 2020).

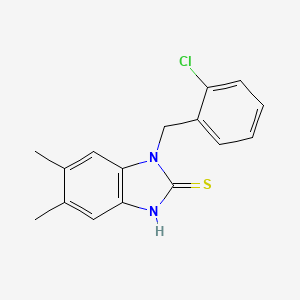

Central Nervous System (CNS) Acting Drugs

Heterocycles containing heteroatoms such as nitrogen form a large class of organic compounds with potential CNS activity. The study identifies functional chemical groups, including pyrazoles, that may serve as lead molecules for the synthesis of compounds with CNS activity, suggesting the potential of compounds similar to the one in the development of novel CNS drugs (Saganuwan, 2017).

Biotechnological Routes from Lactic Acid

Lactic acid, a hydroxycarboxylic acid, serves as a feedstock for producing valuable chemicals such as pyruvic acid and lactate ester via chemical and biotechnological routes. This indicates the potential of carboxylic acids, including the compound , for use in green chemistry and the synthesis of biodegradable polymers (Gao et al., 2011).

Pyrazole Pharmacological Properties

Pyrazoles are highlighted for their importance in medicinal chemistry due to their presence in many drugs and pharmaceutical compounds. The review on pyrazoles underscores their basic and unsaturated nature, which contributes to their significant biological activities. This suggests the pharmacological relevance of compounds featuring pyrazole structures, such as the one being investigated (Bhattacharya et al., 2022).

Propriétés

IUPAC Name |

8-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-14-11-15(2)25(23-14)18-6-4-3-5-16(18)13-24-9-7-21(8-10-24)17(20(27)28)12-19(26)22-21/h3-6,11,17H,7-10,12-13H2,1-2H3,(H,22,26)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTQYXLSFCKSQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2CN3CCC4(CC3)C(CC(=O)N4)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5543027.png)

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5543029.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5543050.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5543058.png)

![2-[(2-methoxyethyl)amino]-1-(3-nitrophenyl)ethanol](/img/structure/B5543078.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)

![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5543111.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)